Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate
Overview
Description
Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a methoxybenzoate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)benzyl alcohol and 2-hydroxybenzoic acid.
Reaction Conditions: The reaction involves esterification, where the hydroxyl group of the benzyl alcohol reacts with the carboxylic acid group of the benzoic acid in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is often carried out in a batch process to ensure precise control over reaction conditions.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a more reduced form.
Substitution: Substitution reactions can occur at the aromatic ring, especially under electrophilic aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution typically uses reagents like nitric acid (HNO₃) or bromine (Br₂).
Major Products Formed:
Oxidation Products: Trifluoromethyl benzoic acid derivatives.
Reduction Products: Trifluoromethyl benzyl alcohol derivatives.
Substitution Products: Nitro or bromo derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organofluorine chemistry. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and metabolic stability of the compound, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolylmethylthio]phenoxy]acetic acid: Acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness: Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate stands out due to its specific structural features, which confer unique chemical and biological properties compared to other trifluoromethyl-containing compounds.
Properties
IUPAC Name |
methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-15(20)13-4-2-3-5-14(13)22-10-11-6-8-12(9-7-11)16(17,18)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCXMXUVHUXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213856 | |
Record name | Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-48-3 | |
Record name | Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163729-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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